molecular formula C31H27NO5 B14952852 1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14952852
M. Wt: 493.5 g/mol
InChI Key: VQQGDVQFYBVVMY-OHYPFYFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound featuring a pyrrolidone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrrolidone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of the furan, hydroxy, and methoxy groups through various organic reactions such as alkylation, hydroxylation, and etherification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions involving Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(FURAN-2-YL)-3-(P-TOLYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: Shares the furan and tolyl groups but has a pyrazole core.

    2,3-DIHYDRO-3-METHYL-FURAN: Similar furan structure but lacks the complex functionalization.

Uniqueness

1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and the pyrrolidone core, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C31H27NO5

Molecular Weight

493.5 g/mol

IUPAC Name

(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H27NO5/c1-20-8-10-23(11-9-20)28-27(30(34)31(35)32(28)18-26-7-4-16-36-26)29(33)24-12-14-25(15-13-24)37-19-22-6-3-5-21(2)17-22/h3-17,28,33H,18-19H2,1-2H3/b29-27-

InChI Key

VQQGDVQFYBVVMY-OHYPFYFLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/O)/C(=O)C(=O)N2CC5=CC=CO5

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)O)C(=O)C(=O)N2CC5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.